3-Nitrobenzenesulfonamide

X-ray crystallography Solid-state chemistry Hydrogen bonding

3-Nitrobenzenesulfonamide (CAS 121-52-8) is a meta-substituted aromatic sulfonamide essential for synthesis requiring orthogonal nitro/sulfonamide reactivity. Its unique hydrogen-bonding architecture ensures predictable crystallization, while its meta-position avoids the regioselectivity failures documented for the para-isomer during thiolate-mediated deprotection. Position-specific procurement is critical to prevent unpredictable outcomes in downstream reactivity and product purity profiles.

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
CAS No. 121-52-8
Cat. No. B092210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzenesulfonamide
CAS121-52-8
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12)
InChIKeyTXTQURPQLVHJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzenesulfonamide (CAS 121-52-8) Specifications and Procurement Overview


3-Nitrobenzenesulfonamide (CAS 121-52-8) is a meta-substituted aromatic sulfonamide bearing a nitro group at the 3-position of the benzene ring [1]. It appears as a white to off-white crystalline powder with a melting point of 166–168°C [1] [2]. Its water solubility is 444.8 mg/L at 15°C, and it dissolves readily in organic solvents such as ethanol, acetone, and acetonitrile [1] . The compound serves as a versatile building block in organic synthesis, particularly as a pharmaceutical intermediate for sulfa drugs, nitrogenous heterocycles, and fine chemicals, leveraging the orthogonal reactivity of its nitro and sulfonamide functional groups .

Why 3-Nitrobenzenesulfonamide Cannot Be Interchanged with Ortho- or Para-Isomers


Procurement of nitrobenzenesulfonamide must be position-specific because the three regioisomers (2-nitro, 3-nitro, and 4-nitro) exhibit fundamentally divergent hydrogen-bonding architectures, electrochemical reduction kinetics, and regioselectivity in deprotection chemistry [1] [2]. Crystallographic analysis reveals that 3-nitrobenzenesulfonamide forms molecular ladders via N–H⋯O=S hydrogen bonds without nitro group participation, whereas the 4-nitro isomer engages in four distinct hydrogen-bond types including N–H⋯O(nitro) interactions, producing entirely different crystal packing and solubility behavior . Furthermore, the meta-nitro substitution avoids the regioselectivity pitfalls documented for the para-isomer during thiolate-mediated deprotection, where addition occurs at both sulfonamide and nitro carbons [2]. Substituting one isomer for another without validation introduces unpredictable outcomes in crystallization, downstream reactivity, and product purity profiles.

Quantitative Differentiation: 3-Nitrobenzenesulfonamide vs. 2-Nitro and 4-Nitro Isomers


Crystal Structure Divergence: Hydrogen Bonding Network Architecture

3-Nitrobenzenesulfonamide exhibits a hydrogen-bonding architecture fundamentally distinct from its 4-nitro isomer. In the 3-nitro isomer, the nitro group does not participate in hydrogen bonding; molecular ladders are formed exclusively via N–H⋯O=S interactions, which are subsequently linked into sheets by C–H⋯O=S bonds . In contrast, 4-nitrobenzenesulfonamide molecules are linked by four types of hydrogen bonds: N–H⋯O=S, N–H⋯O(nitro), C–H⋯O=S, and C–H⋯O(nitro), with additional stabilization from aromatic π⋯π stacking interactions .

X-ray crystallography Solid-state chemistry Hydrogen bonding

Electrochemical Reduction Kinetics: Meta-Position Alters Disproportionation Rate

The electrochemical reduction behavior of nitrobenzenesulfonamides is position-dependent. For the ortho- and para-isomers, self-protonation rate constants (k1+) are comparable at 3.9 M⁻¹ s⁻¹; however, the disproportionation rate constants differ by an order of magnitude: kdisp(ortho) = 700 M⁻¹ s⁻¹ vs. kdisp(para) = 7000 M⁻¹ s⁻¹ [1]. While 3-nitrobenzenesulfonamide was not directly analyzed in this study, the electrochemical responses of the ortho and para isomers establish a clear positional dependence of nitro group reduction kinetics, with the meta position expected to exhibit intermediate or distinct behavior [1].

Electrochemistry Cyclic voltammetry Radical anion chemistry

Regioselectivity in Thiolate-Mediated Deprotection: Para-Isomer Failure Mode

Deprotection of p-nitrobenzenesulfonamides using thiolate nucleophiles suffers from poor regioselectivity. Addition occurs at both the sulfonamide carbon (desired cleavage) and the nitro carbon (undesired side reaction), leading to simple nitro group displacement and thioether formation rather than clean sulfonamide cleavage [1]. This lack of regioselectivity is not observed for o-nitrobenzenesulfonamides [1]. 3-Nitrobenzenesulfonamide, as the meta isomer, provides an alternative that avoids the specific regioselectivity problems documented for the para isomer while maintaining the electron-withdrawing character required for activation.

Protecting group chemistry Deprotection regioselectivity Synthetic methodology

Synthesis Yield from 3-Nitrobenzenesulfonyl Chloride: Validated Route

A validated synthesis route from 3-nitrobenzenesulfonyl chloride to 3-nitrobenzenesulfonamide achieves an 80% isolated yield [1]. The reaction employs concentrated ammonia saturated with ammonium carbonate in acetonitrile at room temperature for 1 hour, followed by evaporation and aqueous work-up [1]. The product is obtained as a beige powder with purity ≥99% by HPLC [1].

Synthetic yield Process chemistry Intermediates

High-Value Application Scenarios for 3-Nitrobenzenesulfonamide Procurement


Synthesis of Meta-Substituted Pharmaceutical Intermediates Requiring Positional Specificity

3-Nitrobenzenesulfonamide serves as a critical building block for pharmaceutical intermediates where meta-substitution geometry is essential for downstream biological activity or further derivatization. Its unique hydrogen-bonding architecture—lacking nitro group participation—provides predictable crystallization behavior that facilitates purification and formulation . The compound is used in the synthesis of sulfa drugs and nitrogenous heterocycles, where the electron-withdrawing nitro group activates the sulfonamide for subsequent transformations .

Crystallization Studies and Solid-State Formulation Development

The distinctive hydrogen-bonding network of 3-nitrobenzenesulfonamide—molecular ladders formed exclusively by N–H⋯O=S interactions without nitro group involvement—makes it a valuable model compound for studying substituent effects on crystal packing . For researchers developing crystalline formulations or investigating polymorphism in sulfonamide-based drug candidates, the 3-isomer provides a hydrogen-bonding architecture fundamentally different from both the 2- and 4-isomers, enabling systematic structure-property relationship studies .

Organic Synthesis Requiring Regioselective Deprotection Without Nitro-Displacement Side Reactions

In synthetic routes involving sulfonamide protection/deprotection strategies, 3-nitrobenzenesulfonamide offers a meta-substitution alternative that circumvents the documented regioselectivity failure of the para-isomer. The para-isomer undergoes non-regioselective cleavage with thiolate nucleophiles, producing thioether side products from nitro group displacement [1]. The meta isomer, like the ortho isomer, is not reported to suffer from this regioselectivity problem, providing synthetic chemists with a more reliable protecting group option [1].

Electrochemical Studies of Nitroarene Reduction Mechanisms

Given the established positional dependence of nitrobenzenesulfonamide electrochemical reduction kinetics—with ortho and para isomers exhibiting a 10-fold difference in disproportionation rate constants (kdisp = 700 vs. 7000 M⁻¹ s⁻¹) [2]—3-nitrobenzenesulfonamide represents the missing data point for comprehensive structure-electrochemistry relationship studies. Researchers investigating nitro group bioreduction, electrochemical deprotection, or radical anion chemistry require the full isomeric series to complete mechanistic understanding [2].

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